2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole is a synthetic compound known for its potential applications in various fields of scientific research. It features a benzoxazole core linked to a piperazine ring substituted with a methoxymethyl group and a 1,2,4-thiadiazole moiety, suggesting interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. A common approach might start with the formation of the benzoxazole core, followed by the introduction of the piperazine ring. The thiadiazole group is then attached using condensation reactions, and finally, the methoxymethyl group is introduced through alkylation reactions.
Industrial Production Methods
In an industrial setting, the compound would be synthesized in bulk using optimized reaction conditions. This involves ensuring high yield and purity through careful control of reaction parameters like temperature, solvent choice, and catalysts. Process optimization might also include the use of flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.
Reduction: : Reduction can target the nitro groups within the structure if present, yielding amines.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halides for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones from the thiadiazole ring.
Reduction: : Amines from nitro groups.
Substitution: : Varied derivatives depending on the substituent and conditions.
Scientific Research Applications
Chemistry
Biology
Biologically, it is explored for its potential as an enzyme inhibitor or a modulator of biological pathways, given its structural complexity and functional groups.
Medicine
In medicinal chemistry, it is being studied for its potential as a drug candidate, particularly for targeting specific receptors or enzymes involved in diseases like cancer or bacterial infections.
Industry
Industrially, it may be used in the synthesis of advanced materials or as a precursor for creating other complex organic compounds.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiadiazole rings can interact with protein active sites, possibly inhibiting their function. The piperazine ring provides flexibility, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: : Shares the benzoxazole core but lacks the thiadiazole and piperazine rings.
1-(1,2,4-Thiadiazol-5-yl)piperazine: : Similar piperazine and thiadiazole components but lacks the benzoxazole core.
Methoxymethylbenzene: : Contains the methoxymethyl group but is structurally simpler.
Uniqueness
2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole's unique combination of functional groups and structural complexity provides a distinct profile, making it versatile for various scientific applications.
Properties
IUPAC Name |
2-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-21-10-13-17-15(23-18-13)20-8-6-19(7-9-20)14-16-11-4-2-3-5-12(11)22-14/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZIZWCIONHJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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